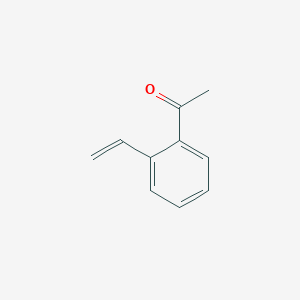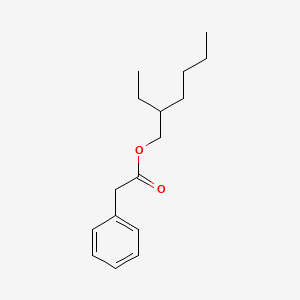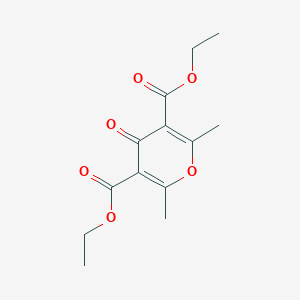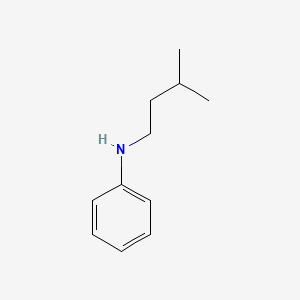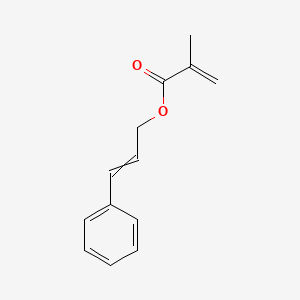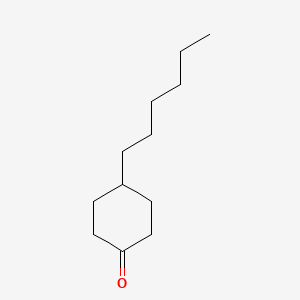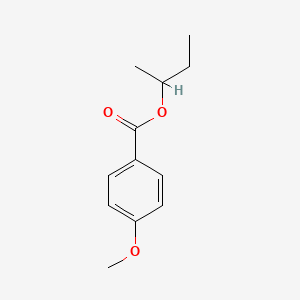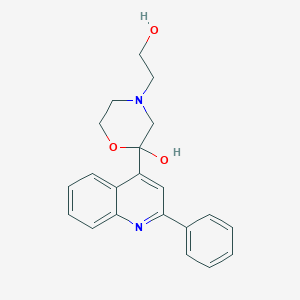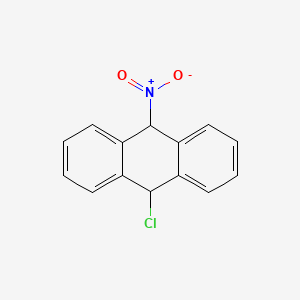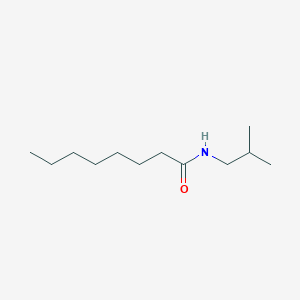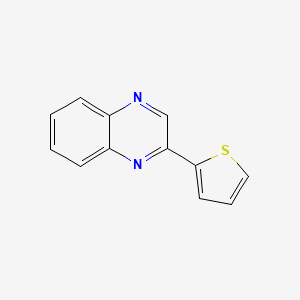
2-(2-噻吩基)喹喔啉
描述
2-(2-Thienyl)quinoxaline is an organic molecule that is composed of two fused rings, a quinoxaline ring and a thiophene ring. It is a heterocyclic aromatic compound that has a wide range of applications in organic synthesis, biomedical research, and materials science. This molecule has been studied extensively due to its potential as a novel drug, its ability to act as a catalyst in organic reactions, and its ability to act as a molecular switch.
科学研究应用
有机发光二极管 (OLED)
2-(2-噻吩基)喹喔啉衍生物已用于开发用作深红色发射体的Ir(III)配合物 . 这些配合物在环境条件下表现出发光,发射波长范围为665–751 nm,表明它们在 OLED 中的潜在应用。通过噻吩基和喹喔啉部分调节电子性质的能力使这些衍生物成为创建高效 OLED 材料的宝贵材料。
有机半导体
将 2-(2-噻吩基)喹喔啉掺入半导体聚合物中已被证明会显着影响电子带隙 . 这在供体-受体-供体型半导体聚合物的设计中尤为重要,其中重质硫属元素的存在会导致低带隙,从而增强电荷传输性能。
荧光材料
2-(2-噻吩基)喹喔啉物种在可见光区域(λem = 401–491 nm)表现出可变的荧光特性,具体取决于其分子结构和共轭程度 . 这种可变性对于开发具有特定发射特性的荧光材料至关重要,这些材料可应用于生物成像和诊断等各个领域。
化学可控开关
2-(2-噻吩基)喹喔啉衍生物的光物理性质,特别是其发光和实现电子调谐的能力,表明它们在开发化学可控开关方面的潜在应用 . 这些开关可用于分子电子学和光子学,在这些领域需要对电子状态进行精确控制。
DNA 切割剂
虽然目前尚无关于 2-(2-噻吩基)喹喔啉作为 DNA 切割剂应用的具体信息,但喹喔啉衍生物的结构特性与 DNA 相互作用有关 . 进一步的研究可以探索这些衍生物在针对 DNA 结构的治疗应用中的潜力。
抗癌研究
喹喔啉衍生物,包括那些具有 2-噻吩基取代的衍生物,已被研究其作为抗癌剂的潜力 . 它们在抑制参与癌细胞增殖的关键蛋白(如 EGFR 和 COX-2)方面显示出希望,使其成为进一步抗癌药物开发的候选药物。
抗病毒研究
喹喔啉衍生物,包括 2-(2-噻吩基)喹喔啉,已对其抗病毒特性进行了系统综述 . 它们的结构多样性允许针对各种病毒机制,这对于开发新的抗病毒疗法至关重要。
作用机制
Target of Action
The primary targets of 2-(2-Thienyl)quinoxaline are Ir(III) complexes . These complexes are used as cyclometalating agents, which are important in the field of transition metal-based deep red emitting luminophores . The thiophene coordinates via an Ir–C bond .
Mode of Action
2-(2-Thienyl)quinoxaline interacts with its targets by acting as a cyclometalating agent for Ir(III) to yield [Ir(C^N)2(bipy)]PF6, where C^N is the cyclometalated ligand and bipy is 2,2′-bipyridine . This interaction results in a change in the emission wavelengths of the complexes, indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .
Biochemical Pathways
The compound’s ability to act as a cyclometalating agent suggests it may influence pathways related to metal ion interactions and luminescence .
Result of Action
The action of 2-(2-Thienyl)quinoxaline results in the formation of Ir(III) complexes that are luminescent under ambient conditions . The emission wavelengths of these complexes range from 665–751 nm, indicating that the compound can achieve electronic tuning via both the thienyl and quinoxaline moieties .
Action Environment
It is noted that the complexes formed by the compound are luminescent under ambient conditions , suggesting that environmental conditions such as temperature and light may influence its action.
生化分析
Biochemical Properties
2-(2-Thienyl)quinoxaline plays a notable role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, 2-(2-Thienyl)quinoxaline has been observed to bind to DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes . This binding interaction can influence the activity of DNA polymerases and other DNA-binding proteins, thereby modulating gene expression and cellular responses.
Cellular Effects
The effects of 2-(2-Thienyl)quinoxaline on various cell types and cellular processes are diverse and multifaceted. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . The mechanism underlying these effects involves the disruption of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . By modulating these pathways, 2-(2-Thienyl)quinoxaline can inhibit cell proliferation and induce programmed cell death.
Furthermore, 2-(2-Thienyl)quinoxaline has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes . This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 2-(2-Thienyl)quinoxaline exerts its effects through several mechanisms. One primary mechanism is the binding to and inhibition of specific enzymes, such as topoisomerases, which are involved in DNA replication and repair . By inhibiting these enzymes, 2-(2-Thienyl)quinoxaline can induce DNA damage and trigger cellular stress responses.
Another important mechanism involves the modulation of gene expression through epigenetic modifications. 2-(2-Thienyl)quinoxaline has been found to influence the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription . This epigenetic regulation can result in the activation or repression of specific genes, thereby affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
The stability and effects of 2-(2-Thienyl)quinoxaline over time in laboratory settings are critical for understanding its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure.
Short-term exposure to 2-(2-Thienyl)quinoxaline typically results in acute cellular responses, such as the activation of stress pathways and the induction of apoptosis . In contrast, long-term exposure can lead to more chronic effects, including alterations in gene expression and metabolic reprogramming . These temporal effects highlight the importance of considering both immediate and prolonged impacts when studying this compound.
Dosage Effects in Animal Models
The effects of 2-(2-Thienyl)quinoxaline in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-tumor activity and anti-inflammatory properties . These effects are often mediated through the modulation of signaling pathways and the inhibition of specific enzymes.
At higher doses, 2-(2-Thienyl)quinoxaline can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
2-(2-Thienyl)quinoxaline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One key pathway involves the cytochrome P450 enzymes, which catalyze the oxidation of 2-(2-Thienyl)quinoxaline to produce various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion.
The metabolic flux of 2-(2-Thienyl)quinoxaline can also impact the levels of endogenous metabolites, potentially leading to metabolic imbalances . This highlights the importance of studying the metabolic pathways and the potential effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-Thienyl)quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . These interactions can influence the localization and accumulation of 2-(2-Thienyl)quinoxaline within different cellular compartments.
Additionally, binding proteins such as albumin can affect the distribution of 2-(2-Thienyl)quinoxaline in the bloodstream, impacting its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-Thienyl)quinoxaline is a key determinant of its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA and mitochondrial proteins . The nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct 2-(2-Thienyl)quinoxaline to the nucleus .
In the mitochondria, 2-(2-Thienyl)quinoxaline can affect mitochondrial function by modulating the activity of respiratory chain enzymes and inducing mitochondrial stress responses . These subcellular localization patterns are critical for understanding the specific cellular targets and mechanisms of action of this compound.
属性
IUPAC Name |
2-thiophen-2-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDUIDDAMQKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290830 | |
| Record name | 2-(2-Thienyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40353-41-1 | |
| Record name | 40353-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Thienyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



